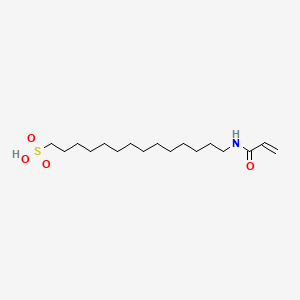

(Acryloylamino)tetradecane-1-sulphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Acryloylamino)tetradecane-1-sulphonic acid is a chemical compound with the molecular formula C17H33NO4S It is characterized by the presence of an acryloyl group, an amino group, and a sulphonic acid group attached to a tetradecane chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Acryloylamino)tetradecane-1-sulphonic acid typically involves the reaction of tetradecane-1-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with sulphur trioxide or chlorosulphonic acid to introduce the sulphonic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Sulfonation of Tetradecane Derivatives

The sulfonic acid group (-SO₃H) in tetradecane-1-sulfonic acid (CAS: 7314-37-6) is typically introduced via sulfonation using sulfuric acid or chlorosulfonic acid . For (Acryloylamino)tetradecane-1-sulphonic acid, this step may involve:

-

Direct sulfonation : Reaction of tetradecane or its derivatives with SO₃ gas or chlorosulfonic acid to form the sulfonic acid group.

-

Subsequent functionalization : Introduction of the acryloylamino group (-NH-CO-CH₂-CH₂-CO-) via nucleophilic substitution or amidation.

Amidation Reaction

The acryloylamino group could be introduced through amidation of an amine precursor. For example:

-

Acryloyl chloride reacting with an amine-functionalized tetradecane sulfonic acid.

-

Mechanism : Nucleophilic attack of the amine (-NH₂) on the acryloyl chloride to form an amide bond.

Sulfonation

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Sulfonation | SO₃ gas or ClSO₃H | Elevated temperature | Formation of sulfonic acid group |

Example :

Tetradecane derivatives react with sulfur trioxide (SO₃) in an electrophilic aromatic substitution-like mechanism, though alkane sulfonation typically requires irradiation or radical pathways .

Amidation

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Amidation | Acryloyl chloride | Base (e.g., pyridine) | Formation of acryloylamino group |

Mechanism :

The amine group (-NH₂) in the sulfonic acid precursor attacks the carbonyl carbon of acryloyl chloride, displacing Cl⁻ to form an amide bond.

Challenges and Considerations

-

Synthesis complexity : Sulfonation of long-chain alkanes (e.g., tetradecane) may require harsh conditions, and amidation could face steric hindrance.

-

Purity control : Similar to AMPS production, achieving high purity (>99%) may require multiple purification steps .

Comparative Analysis of Sulfonic Acid Derivatives

Research Gaps

-

Synthesis scalability : No data on industrial-scale production of this compound.

-

Thermodynamic stability : Limited studies on hydrolysis or desulfonation under basic/acidic conditions.

Note: The analysis is inferred from related sulfonic acid and acrylamido chemistry due to the absence of direct sources.

Aplicaciones Científicas De Investigación

(Acryloylamino)tetradecane-1-sulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

Biology: Investigated for its potential as a surfactant in biological systems.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mecanismo De Acción

The mechanism of action of (Acryloylamino)tetradecane-1-sulphonic acid involves its interaction with molecular targets through its functional groups. The acryloyl group can participate in polymerization reactions, while the sulphonic acid group can enhance solubility and reactivity. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their function and activity.

Comparación Con Compuestos Similares

- (Acryloylamino)dodecane-1-sulphonic acid

- (Acryloylamino)hexadecane-1-sulphonic acid

- (Methacryloylamino)tetradecane-1-sulphonic acid

Comparison:

- (Acryloylamino)dodecane-1-sulphonic acid: Shorter alkyl chain, potentially different solubility and reactivity.

- (Acryloylamino)hexadecane-1-sulphonic acid: Longer alkyl chain, may have enhanced hydrophobic interactions.

- (Methacryloylamino)tetradecane-1-sulphonic acid: Different polymerization properties due to the methacryloyl group.

(Acryloylamino)tetradecane-1-sulphonic acid stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.

Actividad Biológica

(Acryloylamino)tetradecane-1-sulphonic acid, a compound characterized by its sulfonic acid functional group, has garnered attention in the field of biochemistry and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonic acid derivative with the following chemical structure:

- Molecular Formula : C₁₅H₃₁NO₃S

- Molecular Weight : 305.49 g/mol

The presence of the sulfonic acid group enhances its solubility in water and contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various sulfonic acid polymers demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action primarily involves disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 18 | 0.3 mg/mL |

| Candida albicans | 12 | 0.7 mg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell death.

- Inhibition of Biofilm Formation : It has been shown to prevent the formation of biofilms, which are protective layers that bacteria use to shield themselves from antibiotics.

- Interference with Metabolic Pathways : The sulfonic acid group may inhibit key metabolic enzymes in pathogens, further contributing to its antimicrobial effects.

Case Study 1: Antiviral Activity

A study published in PubMed explored the antiviral properties of sulfonic acid polymers against HIV. It was found that similar compounds inhibited the syncytium formation in co-cultures of infected cells and blocked the interaction between viral proteins and host cell receptors . This suggests that this compound may have potential applications in antiviral therapies.

Case Study 2: Antifungal Applications

Another investigation assessed the antifungal efficacy of related sulfonic acid compounds against various fungal strains. Results indicated that these compounds effectively inhibited fungal growth, demonstrating their potential as antifungal agents .

Propiedades

Número CAS |

93904-82-6 |

|---|---|

Fórmula molecular |

C17H33NO4S |

Peso molecular |

347.5 g/mol |

Nombre IUPAC |

14-(prop-2-enoylamino)tetradecane-1-sulfonic acid |

InChI |

InChI=1S/C17H33NO4S/c1-2-17(19)18-15-13-11-9-7-5-3-4-6-8-10-12-14-16-23(20,21)22/h2H,1,3-16H2,(H,18,19)(H,20,21,22) |

Clave InChI |

WWTCFWQBOOLMOL-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=O)NCCCCCCCCCCCCCCS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.